molecular formula C9H14O4S B14547024 Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate CAS No. 61784-45-0

Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate

Cat. No.: B14547024
CAS No.: 61784-45-0
M. Wt: 218.27 g/mol
InChI Key: NPSQEVDKWGNIQB-UHFFFAOYSA-N
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Description

Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups and a sulfanyl group attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate typically involves the esterification of but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The addition of ethylsulfanyl group can be achieved through a nucleophilic substitution reaction where an appropriate ethylsulfanyl reagent is used.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: An ester of fumaric acid with similar ester groups but lacking the sulfanyl group.

    Diethyl fumarate: Another ester of fumaric acid with ethyl groups instead of methyl groups.

    Dimethyl maleate: An isomer of dimethyl fumarate with a different geometric configuration.

Uniqueness

Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar esters

Properties

CAS No.

61784-45-0

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

dimethyl 2-(ethylsulfanylmethyl)but-2-enedioate

InChI

InChI=1S/C9H14O4S/c1-4-14-6-7(9(11)13-3)5-8(10)12-2/h5H,4,6H2,1-3H3

InChI Key

NPSQEVDKWGNIQB-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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